molecular formula C25H29N3O5S2 B2429329 Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 897734-64-4

Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2429329
CAS No.: 897734-64-4
M. Wt: 515.64
InChI Key: UXASWFYSQDZUJF-QPLCGJKRSA-N
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Description

Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H29N3O5S2 and its molecular weight is 515.64. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O5S2/c1-4-33-23(29)16-28-21-12-7-17(2)14-22(21)34-25(28)26-24(30)19-8-10-20(11-9-19)35(31,32)27-13-5-6-18(3)15-27/h7-12,14,18H,4-6,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXASWFYSQDZUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate, a complex organic compound, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a benzothiazole core with various substituents that enhance its biological activity. The molecular formula is C24H32N3O5SC_{24}H_{32}N_3O_5S with a molecular weight of 542.1 g/mol. The structure includes an ethyl acetate moiety linked to a sulfonamide and a piperidine ring, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound effectively induces apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. Research indicates that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans, likely due to its ability to disrupt cellular membranes and interfere with metabolic pathways .

Anti-inflammatory Effects

Studies have reported that this compound possesses anti-inflammatory properties, potentially beneficial in treating conditions like arthritis. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and pain in animal models .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : It affects the signaling pathways involved in inflammation, reducing the expression of inflammatory mediators.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased rates of apoptosis compared to untreated controls.

Case Study 2: Antimicrobial Activity

A series of tests against various pathogens revealed that this compound significantly inhibited the growth of E. coli and C. albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.

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